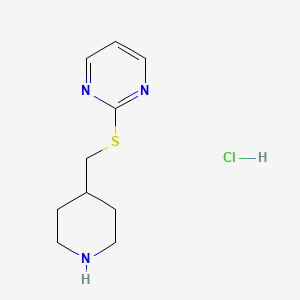

2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride

描述

2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride is a heterocyclic compound that contains a pyrimidine ring substituted with a piperidin-4-ylmethylthio group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with a piperidin-4-ylmethylthio group. One common method involves the nucleophilic substitution reaction of a 2-chloropyrimidine with piperidin-4-ylmethanethiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydropyrimidines.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

科学研究应用

Scientific Research Applications

The compound has shown promise in several key areas of research:

Medicinal Chemistry

- Antimicrobial Activity : Studies have indicated that derivatives of pyrimidines exhibit significant antibacterial properties against various strains, including E. coli and Staphylococcus aureus. For instance, compounds related to 2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride have been evaluated for their Minimum Inhibitory Concentration (MIC), demonstrating effectiveness comparable to standard antibiotics .

Anticancer Research

- Targeting Cancer Cells : Recent studies have explored the anticancer potential of pyrimidine derivatives. These compounds have been designed to inhibit specific targets such as VEGFR-2 and EGFR, which are crucial in cancer proliferation pathways . The molecular docking studies suggest that these compounds can effectively bind to the active sites of these receptors, leading to reduced cell viability in cancer lines.

Enzyme Inhibition

- Biochemical Pathways : The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. Its structure allows it to interact with nucleophilic sites on enzymes, potentially modulating their activity and impacting biochemical processes .

Data Tables

| Application Area | Specific Activity | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | , |

| Anticancer | Inhibits VEGFR-2, EGFR | |

| Enzyme Inhibition | Modulates enzyme activity | , |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial efficacy of several pyrimidine derivatives against clinical strains of bacteria. The results demonstrated that certain derivatives of this compound exhibited MIC values as low as 0.25 µg/mL against resistant strains, indicating a strong potential for development into new antibiotics .

Case Study 2: Anticancer Activity

In a series of experiments targeting breast cancer cells, derivatives containing the piperidine moiety showed selective cytotoxicity with IC50 values significantly lower than standard chemotherapeutics. This suggests that modifications around the pyrimidine scaffold can enhance anticancer properties while reducing systemic toxicity .

作用机制

The mechanism of action of 2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

相似化合物的比较

Similar Compounds

2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride: Similar structure but lacks the thioether group.

2-(Piperidin-4-ylmethyl)thio)benzothiazole: Contains a benzothiazole ring instead of a pyrimidine ring.

Uniqueness

2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride is unique due to the presence of both the piperidin-4-ylmethylthio group and the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

生物活性

2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine moiety linked through a thioether bond, which influences its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H16ClN3S

- Molecular Weight : 233.77 g/mol

- Structure : The compound consists of a pyrimidine ring substituted with a piperidinylmethylthio group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

- Anticancer Activity : Research indicates that derivatives of pyrimidine exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .

- Antimicrobial Properties : The compound has shown activity against several microbial strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, against several cancer cell lines (MCF-7, A549, Colo-205). The results highlighted that certain modifications in the structure could enhance the anticancer efficacy significantly.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.09 ± 0.0085 |

| This compound | A549 | 0.03 ± 0.0056 |

| Reference Compound | MCF-7 | 2.19 ± 1.87 |

| Reference Compound | A549 | 3.34 ± 0.152 |

Antimicrobial Activity

The compound was tested against a range of bacterial strains:

| Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| K. pneumoniae | 64 µg/mL |

| A. baumannii | 128 µg/mL |

These findings suggest that this compound possesses notable antimicrobial properties that warrant further investigation for therapeutic applications.

Case Studies

- Cytotoxicity Evaluation : A recent study assessed the cytotoxicity of thiazolidinone-pyrimidine hybrids on HepG2 and HCT-116 cells, revealing promising results for compounds structurally similar to this compound .

- Anti-Alzheimer’s Potential : Research indicated that pyrimidine derivatives could exhibit anti-Alzheimer's activity by inhibiting acetylcholinesterase (AChE). Compounds with similar structures demonstrated significant inhibitory effects, supporting the potential use of this compound in neurodegenerative disease treatment .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrimidine core via condensation of aldehydes and thioureas under acidic/basic conditions.

- Step 2 : Introduction of the piperidin-4-ylmethylthio group through nucleophilic substitution or thiol-ene coupling.

- Step 3 : Hydrochloride salt formation using HCl in dioxane or methanol, followed by purification via evaporation and high-vacuum drying .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize pH and temperature to avoid side products like disulfide byproducts.

Q. How is structural confirmation performed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare experimental H and C NMR spectra with computational predictions (e.g., δ 1.37–2.00 ppm for piperidine protons, δ 7.17–8.72 ppm for aromatic protons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] for free base and [M-Cl] for hydrochloride salt).

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

- Strategies :

- Catalyst Screening : Use p-toluenesulfonic acid (p-TSA) to accelerate condensation steps, as demonstrated in analogous pyrimidine syntheses .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thioether bond formation .

- Purification : Employ column chromatography (silica gel, eluent: CHCl/MeOH gradient) or recrystallization from ethanol/water mixtures .

- Troubleshooting : Low yields may result from incomplete deprotection of Boc-piperidine intermediates; ensure excess HCl (4.0 M in dioxane, 6 equiv) and sufficient reaction time (1–2 h) .

Q. What are the common impurities in this compound, and how are they characterized?

- Impurity Profile :

| Impurity Type | Source | Detection Method |

|---|---|---|

| Des-thio analog | Incomplete thiol coupling | HPLC (C18 column, 0.1% TFA/ACN gradient) |

| Dihydrochloride over-salt | Excess HCl during salt formation | Ion chromatography (Cl quantification) |

- Mitigation : Use USP-grade reference standards for impurity identification and adjust stoichiometry during HCl addition .

Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Mechanistic Insights :

- Enzyme Inhibition : Screen against kinases (e.g., AMPK) using fluorescence polarization assays, noting IC values (e.g., 0.09–10.17 μM for related pyrimidines) .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with H-labeled competitors .

- Case Study : Analogous compounds (e.g., 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride) show activity in glucose metabolism pathways, suggesting potential for in vivo models (e.g., db/db mice) .

Q. Methodological Challenges and Solutions

Q. How can researchers resolve discrepancies in spectroscopic data for structural elucidation?

- Approach :

- Comparative Analysis : Cross-validate NMR shifts with structurally similar compounds (e.g., 3-(Piperidin-4-yl)pyridine dihydrochloride, δ 1.38–3.44 ppm) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict H NMR spectra and compare with experimental results .

Q. What strategies enhance the compound’s solubility and stability in biological assays?

- Formulation :

- Buffer Selection : Use PBS (pH 7.4) with 0.1% DMSO for aqueous solubility.

- Lyophilization : Prepare stable lyophilized powders for long-term storage .

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC analysis .

属性

IUPAC Name |

2-(piperidin-4-ylmethylsulfanyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S.ClH/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9;/h1,4-5,9,11H,2-3,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJKJSWZTNLVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CSC2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。